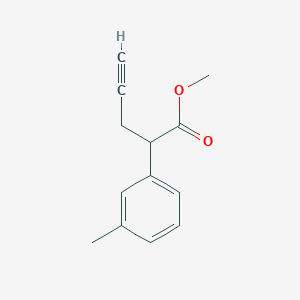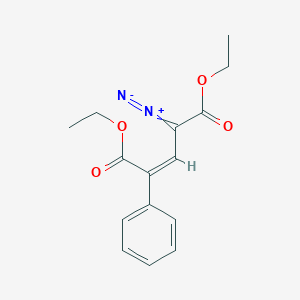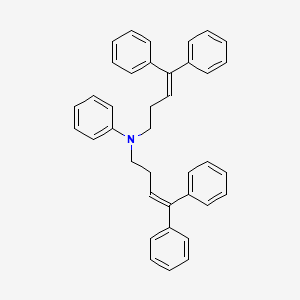
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a central aniline moiety substituted with two 4,4-diphenylbut-3-en-1-yl groups, which contribute to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline typically involves the reaction of aniline with 4,4-diphenylbut-3-en-1-yl bromide under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. Purification is typically achieved through recrystallization or column chromatography.
化学反应分析
Types of Reactions
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
科学研究应用
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline involves its ability to interact with biological molecules and induce self-assembly into nanoparticles. These nanoparticles can encapsulate therapeutic agents and deliver them to target cells. The molecular targets and pathways involved include interactions with cell membranes and intracellular uptake mechanisms .
相似化合物的比较
Similar Compounds
- N,N-Bis(4-aminophenyl)benzene-1,4-diamine
- 1,4-Diphenylbut-3-en-2-one
- N-(1,1-diphenylbut-3-en-1-yl)aniline
Uniqueness
N,N-Bis(4,4-diphenylbut-3-en-1-yl)aniline stands out due to its unique ability to form self-assembled nanoparticles, which is not commonly observed in similar compounds. This property makes it particularly valuable in the development of drug delivery systems and advanced materials .
属性
CAS 编号 |
501077-98-1 |
|---|---|
分子式 |
C38H35N |
分子量 |
505.7 g/mol |
IUPAC 名称 |
N,N-bis(4,4-diphenylbut-3-enyl)aniline |
InChI |
InChI=1S/C38H35N/c1-6-18-32(19-7-1)37(33-20-8-2-9-21-33)28-16-30-39(36-26-14-5-15-27-36)31-17-29-38(34-22-10-3-11-23-34)35-24-12-4-13-25-35/h1-15,18-29H,16-17,30-31H2 |
InChI 键 |
OMVREFOZCNUJCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)

![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
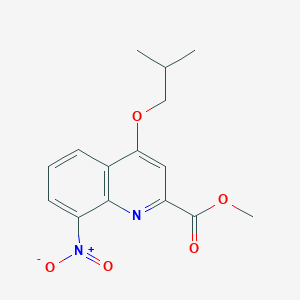
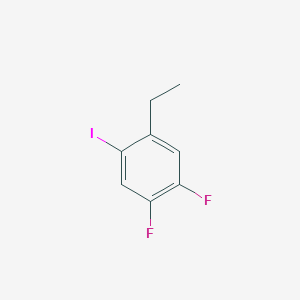
![N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide](/img/structure/B14228832.png)
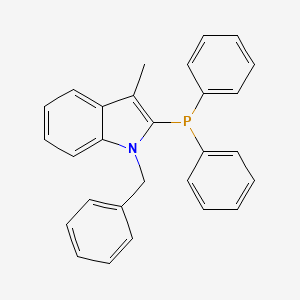
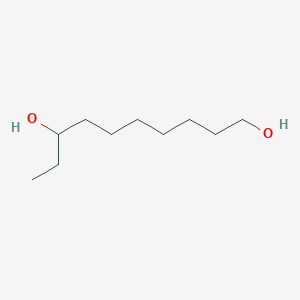
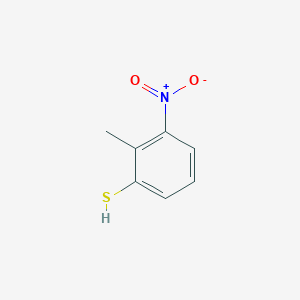
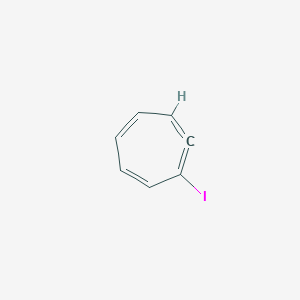
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
